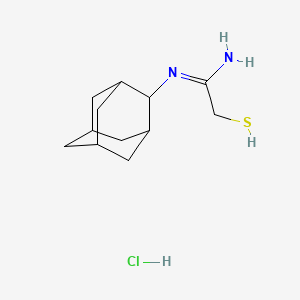
Acetamidine, N-(2-adamantyl)-2-mercapto-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamidine, N-(2-adamantyl)-2-mercapto-, hydrochloride is a chemical compound that belongs to the class of acetamidines. It is characterized by the presence of an adamantyl group attached to the nitrogen atom of the acetamidine moiety, along with a mercapto group and a hydrochloride counterion
Synthetic Routes and Reaction Conditions:
Cyclocondensation Method: One common synthetic route involves the cyclocondensation of adamantyl-containing carbonyl compounds with nitrogen-containing compounds such as urea, thiourea, guanidine, and acetamidine. This method typically involves refluxing the reactants in a suitable solvent, such as toluene, with the simultaneous removal of water.
Direct Adamantylation: Another approach is the direct adamantylation of cyclic nucleic bases, which involves reacting adamantyl-containing aldehydes or ketones with nitrogen-containing bases.
Industrial Production Methods: The industrial production of this compound often involves scaling up the cyclocondensation method, optimizing reaction conditions to achieve higher yields, and ensuring the purity of the final product through various purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to convert the compound into its reduced forms.
Substitution: Substitution reactions involving the mercapto group can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to substitute the mercapto group.
Major Products Formed:
Oxidation products: Adamantyl-containing oxo derivatives.
Reduction products: Reduced forms of the compound.
Substitution products: Derivatives with different substituents replacing the mercapto group.
Wissenschaftliche Forschungsanwendungen
Acetamidine, N-(2-adamantyl)-2-mercapto-, hydrochloride has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including heterocyclic compounds and pharmaceutical intermediates.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: Its unique structural features make it valuable in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism by which Acetamidine, N-(2-adamantyl)-2-mercapto-, hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound's binding affinity to certain enzymes and receptors, leading to its biological activity. The mercapto group plays a crucial role in redox reactions, contributing to the compound's antioxidant properties.
Vergleich Mit ähnlichen Verbindungen
Acetamidinium Chloride: A related compound that is often used as a starting material for synthesizing various acetamidinium salts.
Adamantane Derivatives:
Uniqueness: Acetamidine, N-(2-adamantyl)-2-mercapto-, hydrochloride stands out due to its combination of the adamantyl group and the mercapto group, which provides unique chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
40284-08-0 |
|---|---|
Molekularformel |
C12H21ClN2S |
Molekulargewicht |
260.83 g/mol |
IUPAC-Name |
N'-(2-adamantyl)-2-sulfanylethanimidamide;hydrochloride |
InChI |
InChI=1S/C12H20N2S.ClH/c13-11(6-15)14-12-9-2-7-1-8(4-9)5-10(12)3-7;/h7-10,12,15H,1-6H2,(H2,13,14);1H |
InChI-Schlüssel |
HENARLBIUBUVMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)C3N=C(CS)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


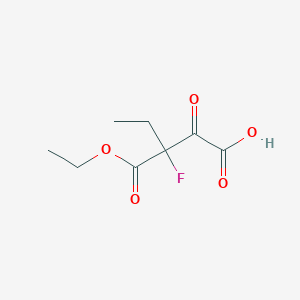

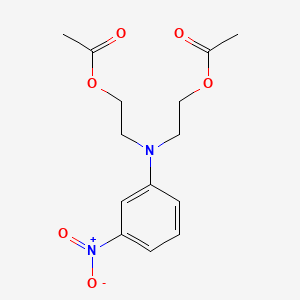

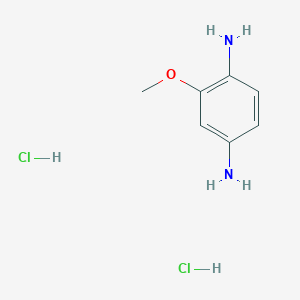

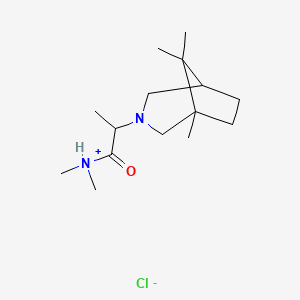
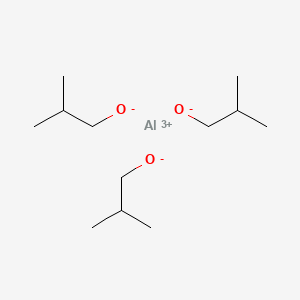
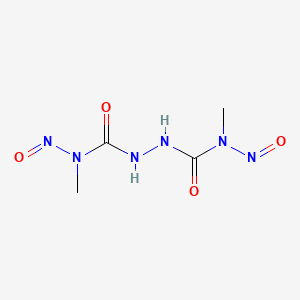
![cobalt(2+);5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);hexahydrate](/img/structure/B15343674.png)

![5-[Chloro(difluoro)methyl]-3-hydroxy-3-methyl-5-(trifluoromethyl)oxolan-2-one](/img/structure/B15343697.png)
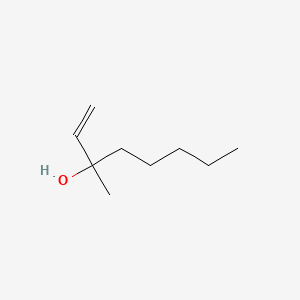
![[4-(5-decylpyrimidin-2-yl)phenyl] nonanoate](/img/structure/B15343711.png)
